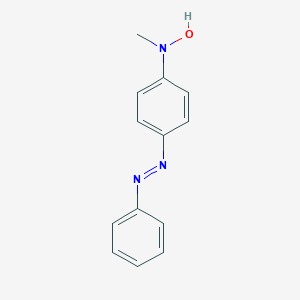
N-Hydroxy-4-(methylamino)azobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-(methylamino)azobenzene, also known as NHA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NHA is a synthetic compound that belongs to the azobenzene family. It is a red-orange powder that is soluble in organic solvents and is commonly used as a photochromic compound. NHA has shown promising results in scientific research, particularly in the fields of organic chemistry, biochemistry, and material science.
Wirkmechanismus
The mechanism of action of N-Hydroxy-4-(methylamino)azobenzene is based on its photoisomerization properties. When exposed to light, N-Hydroxy-4-(methylamino)azobenzene undergoes a reversible trans-cis isomerization, which results in a change in its physical and chemical properties. The trans-cis isomerization of N-Hydroxy-4-(methylamino)azobenzene is accompanied by a change in the molecular geometry, which alters the electronic properties of the compound. This property has been exploited in various scientific research applications, including photoresponsive materials and molecular switches.
Biochemische Und Physiologische Effekte
N-Hydroxy-4-(methylamino)azobenzene has shown promising results in biochemical and physiological studies. In a recent study, N-Hydroxy-4-(methylamino)azobenzene was found to exhibit potent antitumor activity against various cancer cell lines. The antitumor activity of N-Hydroxy-4-(methylamino)azobenzene was attributed to its ability to induce apoptosis in cancer cells. N-Hydroxy-4-(methylamino)azobenzene has also been found to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hydroxy-4-(methylamino)azobenzene has several advantages for use in scientific research. It is a readily available compound that can be synthesized in high yields. N-Hydroxy-4-(methylamino)azobenzene exhibits reversible photochromism, which makes it an ideal candidate for use in photoresponsive materials. However, N-Hydroxy-4-(methylamino)azobenzene has some limitations for use in lab experiments. It is a toxic compound that requires special handling and disposal procedures. N-Hydroxy-4-(methylamino)azobenzene is also sensitive to light and air, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the scientific research of N-Hydroxy-4-(methylamino)azobenzene. One potential direction is the development of novel photoresponsive materials based on N-Hydroxy-4-(methylamino)azobenzene. N-Hydroxy-4-(methylamino)azobenzene has shown promising results in this area, and further research is needed to optimize its properties for use in practical applications. Another potential direction is the use of N-Hydroxy-4-(methylamino)azobenzene in the development of molecular switches and sensors. N-Hydroxy-4-(methylamino)azobenzene has unique photoisomerization properties that make it an ideal candidate for use in these applications. Finally, further research is needed to explore the potential biomedical applications of N-Hydroxy-4-(methylamino)azobenzene, particularly in the treatment of cancer and inflammatory diseases.
Conclusion
N-Hydroxy-4-(methylamino)azobenzene is a synthetic compound that has shown promising results in scientific research. Its unique photoisomerization properties make it an ideal candidate for use in various applications, including photoresponsive materials, molecular switches, and optoelectronics. N-Hydroxy-4-(methylamino)azobenzene has also shown potential in biomedical applications, particularly in the treatment of cancer and inflammatory diseases. Further research is needed to optimize the properties of N-Hydroxy-4-(methylamino)azobenzene and explore its potential applications in various fields.
Synthesemethoden
The synthesis of N-Hydroxy-4-(methylamino)azobenzene involves the reaction between 4-(methylamino)azobenzene and hydrogen peroxide in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of N-Hydroxy-4-(methylamino)azobenzene is high. The synthesis of N-Hydroxy-4-(methylamino)azobenzene has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-4-(methylamino)azobenzene has been used in various scientific research applications, including photochromism, molecular switches, and optoelectronics. N-Hydroxy-4-(methylamino)azobenzene exhibits reversible photochromism, which makes it an ideal candidate for use in photoresponsive materials. N-Hydroxy-4-(methylamino)azobenzene has also been used as a molecular switch, where its photoisomerization properties have been utilized to control the movement of molecules. In optoelectronics, N-Hydroxy-4-(methylamino)azobenzene has been used as a photoactive material in organic solar cells and light-emitting diodes.
Eigenschaften
CAS-Nummer |
1910-36-7 |
|---|---|
Produktname |
N-Hydroxy-4-(methylamino)azobenzene |
Molekularformel |
C13H13N3O |
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
N-methyl-N-(4-phenyldiazenylphenyl)hydroxylamine |
InChI |
InChI=1S/C13H13N3O/c1-16(17)13-9-7-12(8-10-13)15-14-11-5-3-2-4-6-11/h2-10,17H,1H3 |
InChI-Schlüssel |
QZCFCYBJIPGALJ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Kanonische SMILES |
CN(C1=CC=C(C=C1)N=NC2=CC=CC=C2)O |
Synonyme |
N-hydroxy-4-(methylamino)azobenzene N-hydroxy-n-methyl-4-aminoazobenzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



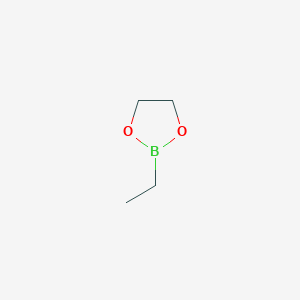

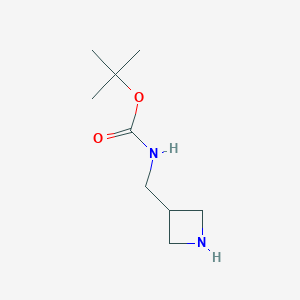
![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)

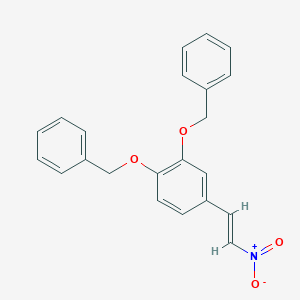
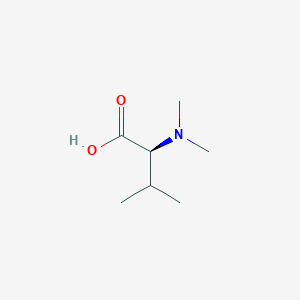

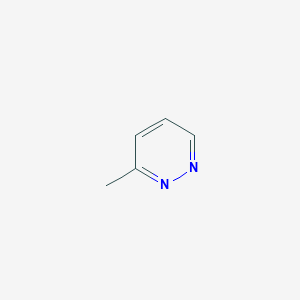
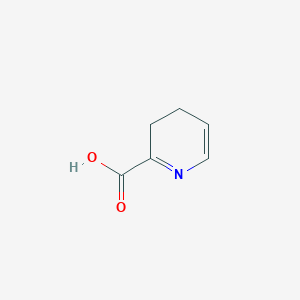


![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)